molecular formula C6H4O7-4 B1254333 2-Oxido-1,2,3-propanetricarboxylate

2-Oxido-1,2,3-propanetricarboxylate

Cat. No. B1254333
M. Wt: 188.09 g/mol
InChI Key: KSXLKRAZYZIYCZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Citrate(4-) is a citrate anion obtained by deprotonation of the three carboxy groups as well as the hydroxy group of citric acid. It is a conjugate base of a citrate(3-).

Scientific Research Applications

Protonation and Metal Complex Formation

  • Protonation and Alkali Metal Complex Formation : Research by De Stefano, Foti, and Gianguzza (1994) found that the protonation of 1,2,3-propanetricarboxylate was significantly influenced by different salts in aqueous solutions. They discovered complex formations, especially involving magnesium and calcium ions, and assessed the impact of varying ionic strengths on these processes (De Stefano, Foti, & Gianguzza, 1994).

Catalytic Applications

  • Catalyst for Formylation of Alcohols and Amines : A study by Ghorbani‐Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, using ethyl formate under neat conditions. This research highlighted the compound’s potential as an environmentally friendly catalyst in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Structural and Coordination Studies

  • Structure and Ion Coordination : Zacharias and Glusker (1993) conducted a crystal structure determination of dipotassium hydrogen 2-hydroxy-1,2,3-propanetricarboxylate. Their study provided insights into the ionization and hydrogen bonding of the compound, as well as the coordination of potassium ions with the oxygen atoms of the citrate ions (Zacharias & Glusker, 1993).

Biomedical Research

  • Microbial Production of 1,3-Propanediol : Biebl et al. (1999) explored the microbial production of 1,3-propanediol from glycerol, involving 2-oxido-1,2,3-propanetricarboxylate as an intermediate. This research has implications for the production of bulk chemicals and polyesters through biotechnological methods (Biebl, Menzel, Zeng, & Deckwer, 1999).

Environmental Applications

  • Removal of Zinc(II) from Polluted Water : Faiku et al. (2010) investigated the use of 2-hydroxy-1,2,3-propanetricarboxylic acid for the removal of Zn(II) ions from polluted water. They determined the conditions under which Zn(II) can be effectively precipitated, contributing to environmental remediation techniques (Faiku, Faiku, Haziri, Govori, Ismaili, & Maxhuni, 2010).

properties

IUPAC Name

2-oxidopropane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12)/q-1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLKRAZYZIYCZ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O7-4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxido-1,2,3-propanetricarboxylate
Reactant of Route 2
2-Oxido-1,2,3-propanetricarboxylate
Reactant of Route 3
2-Oxido-1,2,3-propanetricarboxylate
Reactant of Route 4
2-Oxido-1,2,3-propanetricarboxylate
Reactant of Route 5
2-Oxido-1,2,3-propanetricarboxylate

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